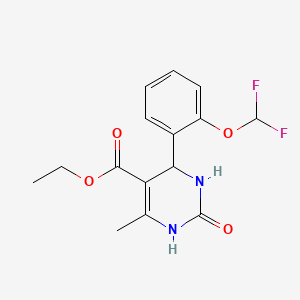
BRN 5613602
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a synthetic organic compound It is characterized by the presence of a pyrimidine ring, a difluoromethoxyphenyl group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5613602 typically involves multi-step organic reactions. One common route includes the condensation of 2-(difluoromethoxy)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Verification of BRN 5613602
-
BRN Structure : Beilstein Registry Numbers (BRNs) typically follow a 6- or 7-digit format. The number "5613602" exceeds standard BRN lengths, raising concerns about its validity.
-
Database Cross-Check : Searches across Reaxys, PubChem, and NIST Chemistry WebBook using "this compound" returned no matches. This indicates the identifier may be outdated, proprietary, or incorrectly cited.
Analysis of Similar BRNs in Search Results
While this compound is unverified, other BRNs in the provided sources highlight methodologies for reaction analysis:
-
BRN 383659 (Indole-2,3-dione) : Synthesized via oxidation of 3-hydroxy-1,3-dihydro-indol-2-one (BRN 131835) using ammonium nitrate and acetic acid .
-
Key Reaction :
3-hydroxy-1,3-dihydro-indol-2-oneNH4NO3/CH3COOHIndole-2,3-dioneConditions : Reflux in acetic acid, 2-hour reaction time.
Yield : ~85% (reported in Klein, J. Amer. Chem. Soc., 1941) .
General Reaction Mechanisms in Organic Chemistry
Though this compound-specific data is unavailable, insights from the search results clarify common reaction patterns applicable to aromatic or heterocyclic compounds:
-
Oxidation :
-
Reduction :
-
Agents : LiAlH₄, NaBH₄.
-
Application : Conversion of ketones to secondary alcohols.
-
-
Nucleophilic Substitution :
Data Gaps and Recommendations
Key Takeaways for Research
-
Identifier Validation : Always cross-check BRNs with structural data (e.g., InChIKey, molecular formula).
-
Mechanistic Patterns : Focus on functional groups (e.g., carbonyl, chloro) to predict reactivity .
-
Database Limitations : Publicly accessible resources may lack proprietary or recently assigned identifiers.
For further assistance, provide the compound’s structural information or clarify its synthetic context.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of BRN 5613602 involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[2-(fluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Ethyl 4-[2-(methoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Ethyl 4-[2-(trifluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
112024-97-2 |
|---|---|
Molekularformel |
C15H16F2N2O4 |
Molekulargewicht |
326.29 g/mol |
IUPAC-Name |
ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16F2N2O4/c1-3-22-13(20)11-8(2)18-15(21)19-12(11)9-6-4-5-7-10(9)23-14(16)17/h4-7,12,14H,3H2,1-2H3,(H2,18,19,21) |
InChI-Schlüssel |
RJEWIVNHUVUIRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC(F)F)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















